N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex heterocyclic architecture. Its structure includes:
- N1-substituent: A 2,5-dimethylphenyl group, which enhances lipophilicity and may influence metabolic stability.
- N2-substituent: A thiazolo[3,2-b][1,2,4]triazole core fused with a 4-fluorophenyl group, linked via an ethyl spacer.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-3-4-14(2)18(11-13)25-21(30)20(29)24-10-9-17-12-31-22-26-19(27-28(17)22)15-5-7-16(23)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUOGVQFMTUHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential therapeutic applications in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, interactions with biological macromolecules, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C22H24FN5O2S
- Molecular Weight : 429.52 g/mol
- Functional Groups : Thiazole, triazole, oxalamide
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. For instance, preliminary studies suggest it could inhibit acetylcholinesterase (AChE), which is relevant for neurological disorders .
- Receptor Interaction : It likely binds to various receptors and proteins, modulating their activity and influencing cellular responses .
Antimicrobial Activity
The compound has shown promising results against various pathogens:
- Gram-positive Bacteria : Active against strains such as Staphylococcus aureus.
- Fungal Infections : Exhibits antifungal properties against drug-resistant Candida strains .
Anticancer Properties
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). These findings suggest its potential as an anticancer agent .
Case Studies
-
Antimicrobial Testing : In a study assessing the antimicrobial efficacy of thiazole derivatives similar to this compound, significant activity was observed against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Compound Activity Against MRSA Activity Against VRE Thiazole Derivative 1 Yes Yes Thiazole Derivative 2 Yes No N1-(2,5-dimethylphenyl)-N2-(...) Pending Evaluation Pending Evaluation - Anticancer Evaluation : A study involving various thiazole derivatives indicated that modifications to the oxalamide structure could enhance anticancer activity. The tested derivatives showed IC50 values in the micromolar range against A549 cells .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of N1-(2,5-dimethylphenyl)-N2-(...) is crucial for evaluating its therapeutic potential. Studies suggest that it has favorable absorption and distribution characteristics. However, further investigations into its metabolism and excretion are necessary to fully assess toxicity profiles .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Oxalamide Derivatives
The oxalamide functional group is a hallmark of several bioactive molecules. A key comparator is N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) , a potent umami taste receptor agonist .
Key Differences :
- The target compound’s thiazolo-triazole-fluorophenyl system may confer distinct target selectivity compared to S336’s pyridinyl group, which is critical for umami receptor binding.
- Fluorination in the target compound could improve metabolic stability and blood-brain barrier penetration relative to S336’s methoxy groups.
Functional Analogues: Thiazole-Triazole Hybrids
Thiazolo[3,2-b][1,2,4]triazole derivatives are explored for antiviral and anticancer activities. For example, compounds like thiazol-5-ylmethyl carbamates (e.g., PF 43(1) listings) often target proteases or kinases .
Key Differences :
- The target compound lacks the hydroperoxide moiety seen in PF 43(1) derivatives, which are often designed for redox-activated prodrug strategies.
- The oxalamide linker in the target compound may favor ATP-binding pocket interactions in kinases, unlike carbamate-linked PF 43(1) compounds.
Fluorinated Aromatic Systems
The 4-fluorophenyl group is a common pharmacophore in drugs like ciprofloxacin (antibiotic) and fluoxetine (SSRI). Fluorination typically enhances bioavailability and target affinity.
Key Differences :
- Unlike 5-FU, a pyrimidine analog, the target compound’s fluorine is part of a hydrophobic aromatic system, suggesting divergent mechanisms (e.g., receptor antagonism vs. DNA synthesis disruption).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
